Magnesium perchlorate

Descripción

Contextualization of Perchlorate (B79767) Chemistry in Modern Research Domains

Perchlorates, the salts of perchloric acid, are a class of compounds recognized for their strong oxidizing potential. sciencedaily.com This characteristic has led to their use in a range of applications, from pyrotechnics to rocket propellants. gfschemicals.comnih.gov In the realm of chemical research, perchlorates are investigated for their unique chemical and physical properties. tandfonline.com The perchlorate anion (ClO₄⁻) is kinetically stable, which contributes to its persistence, yet it can be a potent oxidant under specific conditions. researchgate.net Recent research has even employed advanced techniques like deep learning to analyze the crystal structure and molecular interactions of perchlorate compounds to better understand their physical properties. sciencedaily.com The discovery of perchlorates, including magnesium perchlorate, on Mars has also spurred interest in their behavior under extreme environmental conditions. wikipedia.orgtaylorandfrancis.com

Scope and Significance of this compound in Scholarly Investigations

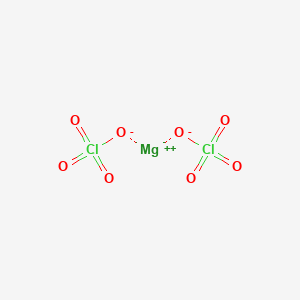

This compound (Mg(ClO₄)₂) is a white, crystalline, and highly hygroscopic solid. nih.govontosight.ai Its high affinity for water makes it a superior drying agent, a primary application in laboratory settings for desiccating gases and solvents to ensure the accuracy of analyses. wikipedia.orggfschemicals.com Beyond its role as a desiccant, this compound exhibits significant utility as a catalyst in various organic reactions. sigmaaldrich.com Its Lewis acidic nature is harnessed to promote a range of chemical transformations with high efficiency and selectivity. organic-chemistry.orgresearchgate.net Researchers have explored its catalytic activity in the synthesis of complex organic molecules, highlighting its importance in advancing synthetic methodologies. ingentaconnect.comresearchgate.net

Physical and Chemical Properties

This compound is an inorganic salt with the chemical formula Mg(ClO₄)₂. wikipedia.org It is a white, crystalline solid that is highly soluble in water and ethanol (B145695). nih.govchemicalbook.com The anhydrous form is particularly noted for its strong hygroscopic nature, readily absorbing moisture from the atmosphere. ontosight.ai It is produced through the reaction of magnesium hydroxide (B78521) and perchloric acid. wikipedia.org

Table 1: Physical and Chemical Properties of this compound

| Property | Value |

|---|---|

| Molecular Formula | Mg(ClO₄)₂ |

| Molar Mass | 223.206 g/mol |

| Appearance | White crystalline solid |

| Density | 2.21 g/cm³ (anhydrous) |

| Melting Point | 251 °C (484 °F; 524 K) (decomposes) wikipedia.org |

| Solubility in water | 99.3 g/100 mL nih.gov |

| Solubility in ethanol | 23.96 g/100 mL nih.gov |

Applications in Research

Drying Agent

One of the most well-established applications of anhydrous this compound in research is as a highly efficient drying agent, sold under the trade name Anhydrone. wikipedia.orgchemkits.eu Its ability to absorb large amounts of water makes it more effective than many other desiccants. gfschemicals.com It is particularly useful in gas analysis and for drying air samples where the presence of moisture would interfere with measurements. wikipedia.orggfschemicals.com Studies have shown that it can be regenerated by heating under a vacuum, although this practice is now less common due to safety considerations associated with heating perchlorates. gfschemicals.comchemkits.eu

Catalyst in Organic Synthesis

This compound has emerged as a versatile and efficient Lewis acid catalyst in a variety of organic reactions. organic-chemistry.orgresearchgate.net Its catalytic activity is attributed to the ability of the magnesium ion to coordinate with reactants, thereby activating them towards nucleophilic attack.

Diels-Alder Reactions: It has been shown to catalyze Diels-Alder reactions, such as those between anthracenes and p-benzoquinone derivatives. acs.org

Synthesis of Heterocyclic Compounds: this compound is an effective catalyst for the synthesis of 1,4-dihydropyridines (1,4-DHPs), which are important pharmaceutical scaffolds. organic-chemistry.orgthieme-connect.com It promotes the Michael addition of β-enaminoesters or β-enaminoketones to α,β-unsaturated aldehydes, leading to the desired products in high yields. organic-chemistry.org

Knoevenagel Condensation: The compound catalyzes the Knoevenagel condensation between β-diketones and aldehydes. researchgate.net

Ferrier Glycosylation: In the field of carbohydrate chemistry, this compound has been successfully employed as a catalyst for the Ferrier glycosylation reaction, allowing for the synthesis of 2,3-unsaturated glycosides under mild conditions. ingentaconnect.com

Other Catalytic Applications: It has also been used to catalyze the preparation of α-aminophosphonates and the protection of alcohols as t-butyl ethers. sigmaaldrich.com

Research Findings

Recent research has continued to explore the utility of this compound. For instance, its application as a water trap in accelerator mass spectrometry (AMS) for graphite (B72142) sample preparation has been investigated as an alternative to other methods. escholarship.org Furthermore, studies on its use in magnesium ion batteries are ongoing, highlighting its potential in advanced materials and energy storage applications. rxchemicals.comsigmaaldrich.com The compound's influence on the structural and electrical properties of polymer films, such as polyaniline-PVC blends, has also been a subject of research, indicating its potential in the development of conducting materials. researchgate.net

Structure

2D Structure

Propiedades

IUPAC Name |

magnesium;diperchlorate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2ClHO4.Mg/c2*2-1(3,4)5;/h2*(H,2,3,4,5);/q;;+2/p-2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MPCRDALPQLDDFX-UHFFFAOYSA-L | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[O-]Cl(=O)(=O)=O.[O-]Cl(=O)(=O)=O.[Mg+2] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

Mg(ClO4)2, Cl2MgO8 | |

| Record name | MAGNESIUM PERCHLORATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/1011 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | magnesium perchlorate | |

| Source | Wikipedia | |

| URL | https://en.wikipedia.org/wiki/Magnesium_perchlorate | |

| Description | Chemical information link to Wikipedia. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70890617 | |

| Record name | Magnesium perchlorate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70890617 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

223.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Magnesium perchlorate appears as a white crystalline solid. Strongly absorbs water from air and dissolves in it. Accordingly, used as a regenerable drying agent. May explode under prolonged exposure to heat or fire., White deliquescent solid; [CAMEO] Odorless; [HSDB] White odorless granules; [Alfa Aesar MSDS] | |

| Record name | MAGNESIUM PERCHLORATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/1011 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Magnesium perchlorate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/1461 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Boiling Point |

Decomposes above 482.0 °F (USCG, 1999) | |

| Record name | MAGNESIUM PERCHLORATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/1011 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Solubility |

99.3 G/100 CC OF H20 & 23.96 G/100 CC OF ALCOHOL, EACH AT 25 °C | |

| Record name | MAGNESIUM PERCHLORATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/661 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Density |

2.21 at 68 °F (USCG, 1999) - Denser than water; will sink, 2.2, Density = 1.98; decomposes at 185-190 °C /Hexahydrate/ | |

| Record name | MAGNESIUM PERCHLORATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/1011 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | MAGNESIUM PERCHLORATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/661 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Impurities |

Grade or purity: Pure anhydrous; 65-68% solution of hexahydrate in water. | |

| Record name | MAGNESIUM PERCHLORATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/661 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

White, granular, or flaky powder | |

CAS No. |

10034-81-8 | |

| Record name | MAGNESIUM PERCHLORATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/1011 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Magnesium perchlorate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010034818 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Perchloric acid, magnesium salt (2:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Magnesium perchlorate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70890617 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Magnesium perchlorate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.030.086 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | MAGNESIUM PERCHLORATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7N77Z541YF | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | MAGNESIUM PERCHLORATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/661 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

Decomposes at 250 °C | |

| Record name | MAGNESIUM PERCHLORATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/661 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Crystallographic and Structural Elucidation of Magnesium Perchlorate Systems

Determination of Crystal Structures of Magnesium Perchlorate (B79767) Hydrates

Hexahydrate Phase (Mg(ClO₄)₂·6H₂O) Structural Characterization

The hexahydrate of magnesium perchlorate, Mg(ClO₄)₂·6H₂O, represents the most hydrated stable crystalline form. Its structure has been characterized as orthorhombic. usra.edu In this phase, each magnesium (Mg²⁺) cation is octahedrally coordinated exclusively by six water molecules. usra.eduiucr.org These [Mg(H₂O)₆]²⁺ octahedra form the primary structural units. The perchlorate (ClO₄⁻) tetrahedra are not directly bonded to the magnesium cation but are located in the crystal lattice, forming two-dimensional rings around the octahedra perpendicular to the c-axis. usra.edu It is presumed that the perchlorate tetrahedra are hydrogen-bonded to the coordinated water molecules. iucr.org

Table 1: Crystallographic Data for this compound Hexahydrate (Mg(ClO₄)₂·6H₂O)

| Parameter | Value |

|---|---|

| Crystal System | Orthorhombic |

Tetrahydrate Phase (Mg(ClO₄)₂·4H₂O) Structural Characterization

Upon partial dehydration, the hexahydrate transforms into the tetrahydrate phase, Mg(ClO₄)₂·4H₂O. This transition involves a reduction in symmetry. iucr.orgnih.gov The crystal structure of the tetrahydrate is monoclinic. iucr.orgnih.goviucr.org In this arrangement, the isolated magnesium cations are coordinated by four water molecules in an equatorial plane, with two perchlorate tetrahedra occupying the apical positions. iucr.orgnih.goviucr.org This coordination forms distinct, isolated polyhedra within the crystal lattice. iucr.orgnih.gov The structural determination for this phase was achieved through in-situ X-ray diffraction analysis performed at 348 K. iucr.org

Table 2: Crystallographic Data for this compound Tetrahydrate (Mg(ClO₄)₂·4H₂O)

| Parameter | Value |

|---|---|

| Crystal System | Monoclinic |

| Space Group | C2 |

| a | 11.4806 (4) Å |

| b | 8.0025 (3) Å |

| V | 504.56 (4) ų |

| Z | 2 |

Dihydrate Phase (Mg(ClO₄)₂·2H₂O) Structural Characterization

Further heating to approximately 423 K leads to the formation of the dihydrate phase, Mg(ClO₄)₂·2H₂O. iucr.orgnih.gov This phase exhibits a different structural motif compared to the more hydrated forms. The structure of the dihydrate is monoclinic and is characterized by the bridging of the previously isolated polyhedra. iucr.orgnih.gov This bridging results in the formation of double corner-sharing chains of octahedra and polyhedra, creating a more condensed framework. iucr.orgnih.gov

Table 3: Crystallographic Data for this compound Dihydrate (Mg(ClO₄)₂·2H₂O)

| Parameter | Value |

|---|---|

| Crystal System | Monoclinic |

| Space Group | C2/m |

Anhydrate Phase (Mg(ClO₄)₂) Structural Characterization

The complete removal of water molecules results in anhydrous this compound, Mg(ClO₄)₂. The crystal structure of the anhydrate, which was previously unknown, has been determined from laboratory X-ray powder diffraction data and represents a new structure type. nih.gov It crystallizes in the monoclinic system. nih.gov The structure consists of a three-dimensional network formed by the corner-sharing of MgO₆ octahedra and ClO₄ tetrahedra. nih.gov Each MgO₆ octahedron shares its corners with six different ClO₄ tetrahedra. nih.gov In turn, each ClO₄ tetrahedron shares three of its corners with MgO₆ octahedra, leaving one oxygen atom unshared or "dangling". nih.gov This arrangement creates one-dimensional channels within the structure. nih.gov

Table 4: Crystallographic Data for Anhydrous this compound (Mg(ClO₄)₂)

| Parameter | Value |

|---|---|

| Crystal System | Monoclinic |

| Space Group | P2(1)/c |

Methodological Advances in Structural Analysis

The elucidation of the complex crystal structures of the this compound system has been made possible through the application of advanced analytical techniques.

X-ray Powder Diffraction (XRD) Applications

X-ray powder diffraction (XRD) has been a pivotal technique in determining the crystal structures of this compound and its hydrates. nih.govnih.gov The structures of the tetrahydrate and dihydrate phases were successfully solved using XRD data. iucr.orgnih.gov This was often performed using in-situ analyses, where an environmental cell equipped with a heating stage and a humidity generator allowed for the study of dehydration reactions under precisely controlled temperatures and water vapor partial pressures. iucr.orgnih.gov

For structure solution from powder data, advanced computational methods have been employed. The ab initio charge-flipping method was used to determine the initial crystal structures, which were then refined using fundamental-parameter Rietveld methods. iucr.orgnih.gov This combined approach has proven effective for solving previously unknown crystal structures within the Mg(ClO₄)₂·nH₂O system. iucr.org Similarly, the crystal structure of the anhydrous phase was determined and refined from laboratory X-ray powder diffraction data. nih.gov

Ab Initio Charge-Flipping and Rietveld Refinement Techniques

The crystal structures of this compound hydrates, specifically the tetrahydrate (Mg(ClO₄)₂·4H₂O) and dihydrate (Mg(ClO₄)₂·2H₂O), have been successfully determined using a combination of ab initio charge-flipping methods and fundamental-parameter Rietveld refinement. nih.govresearchgate.net This powerful approach, applied to X-ray powder diffraction (XRD) data, has enabled the precise elucidation of atomic arrangements within these hydrated forms. nih.gov The charge-flipping algorithm, a method for ab initio structure solution, is particularly adept at reconstructing scattering densities, even those with both positive and negative values, making it suitable for complex structures. nih.gov

In-situ XRD for Dehydration Reaction Monitoring

The dynamic process of dehydration in the this compound system has been effectively monitored using in-situ X-ray diffraction (XRD). nih.govresearchgate.net By employing an environmental cell equipped with a heating stage and a humidity generator, researchers can track the structural transformations of this compound hydrates under controlled temperatures and water vapor partial pressures. nih.govresearchgate.net

This in-situ approach has been crucial in observing the sequential phase transitions as this compound hexahydrate is heated. usra.edu For example, thermogravimetric analysis (TGA) coupled with in-situ XRD has confirmed three distinct stages of dehydration, leading to the formation of the tetrahydrate, dihydrate, and ultimately the anhydrous phase. usra.edu The stability of these hydrated phases is strongly dependent on the partial pressure of water vapor, with the hexahydrate showing resistance to dehydration at low temperatures even under very low humidity conditions. usra.edu A previously unreported pentahydrate phase has also been observed at low temperatures and moderate relative humidity. usra.edu

Coordination Chemistry and Bonding within this compound Lattices

The arrangement of atoms and molecules within the crystal lattice of this compound and its hydrates is dictated by the principles of coordination chemistry, including the coordination environments of the magnesium ion, the geometry of the perchlorate anion, and the intricate network of intermolecular interactions.

Magnesium Ion Coordination Environments

In the various hydrated forms of this compound, the magnesium cation (Mg²⁺) consistently exhibits octahedral coordination. researchgate.netusra.edu However, the specific ligands coordinating to the magnesium ion change with the degree of hydration.

This compound Hexahydrate (Mg(ClO₄)₂·6H₂O): In this form, each Mg²⁺ cation is octahedrally coordinated by six water molecules. usra.edu

This compound Tetrahydrate (Mg(ClO₄)₂·4H₂O): Upon dehydration to the tetrahydrate, the coordination sphere of the magnesium ion changes. The Mg²⁺ cation is equatorially coordinated by four water molecules, with two perchlorate anions occupying the axial positions. nih.goviucr.org This results in isolated Mg²⁺ ions octahedrally coordinated by four water molecules and two perchlorate anions. iucr.org

This compound Dihydrate (Mg(ClO₄)₂·2H₂O): Further dehydration to the dihydrate leads to a more complex structure where the isolated units bridge to form double corner-sharing chains of octahedra and polyhedra. nih.goviucr.org The Mg²⁺ ions are octahedrally coordinated by two water molecules in the axial positions and four bridging perchlorate anions in the equatorial positions. iucr.org

Anhydrous this compound (Mg(ClO₄)₂): In the completely dehydrated form, the Mg²⁺ cation is coordinated by six perchlorate anions, creating a three-dimensional framework. usra.edunih.gov Specifically, each MgO₆ octahedron shares corners with six ClO₄ tetrahedra. nih.govresearchgate.net

Perchlorate Anion Geometry and Interactions

The perchlorate anion (ClO₄⁻) typically maintains a tetrahedral geometry in the crystal structures of this compound hydrates. iucr.orgusra.edu The Cl-O bond lengths are generally within the expected ranges. iucr.org In the hydrated forms, the perchlorate tetrahedra can be isolated or can act as ligands, coordinating to the magnesium ion. usra.edu In the anhydrous form, each ClO₄ tetrahedron shares corners with three MgO₆ octahedra, leaving one oxygen atom corner unshared. nih.govresearchgate.net This arrangement leads to the formation of one-dimensional channels within the crystal structure. nih.govresearchgate.net

Phase Transitions and Thermal Behavior of this compound Hydrates

The thermal dehydration of this compound hexahydrate proceeds through a series of distinct phase transitions, each corresponding to the loss of water molecules and a rearrangement of the crystal structure.

Thermogravimetric analysis (TGA) and differential thermal analysis (DTA) have revealed three major endothermic events during the heating of this compound hexahydrate in a nitrogen atmosphere. usra.edu These events, occurring at approximately 130°C, 150°C, and 230°C, correspond to the sequential loss of two, four, and six water molecules, respectively, leading to the formation of the tetrahydrate, dihydrate, and anhydrous phases. usra.edu In-situ XRD data have confirmed these phase transitions. usra.edu

| Hydrate (B1144303) | Dehydration Temperature (°C) | Resulting Phase | Crystal System | Space Group |

| Mg(ClO₄)₂·6H₂O | ~130 | Mg(ClO₄)₂·4H₂O | Monoclinic | C2 |

| Mg(ClO₄)₂·4H₂O | ~150 | Mg(ClO₄)₂·2H₂O | Monoclinic | C2/m |

| Mg(ClO₄)₂·2H₂O | ~230 | Mg(ClO₄)₂ | Monoclinic | P2₁/c |

Dehydration Pathways and Associated Structural Transformations

The dehydration of this compound is not a simple loss of water but a series of distinct phase transitions, each resulting in a new crystalline structure. The process typically begins with the hexahydrate form (Mg(ClO₄)₂·6H₂O) and proceeds through lower hydrates to the anhydrous salt. These transformations have been elucidated primarily through in-situ X-ray powder diffraction (XRD) studies. nih.gov

The initial hexahydrate, Mg(ClO₄)₂·6H₂O, possesses an orthorhombic crystal structure with the space group Pmn2₁. usra.edu In this configuration, each magnesium ion (Mg²⁺) is octahedrally coordinated by six water molecules. The perchlorate ([ClO₄]⁻) tetrahedra are isolated and form two-dimensional rings surrounding these hydrated magnesium octahedra. usra.edu

As the hexahydrate is heated, it undergoes dehydration to form this compound tetrahydrate (Mg(ClO₄)₂·4H₂O). This transition, occurring around 348 K, involves a reduction in symmetry. nih.govresearchgate.net The resulting tetrahydrate phase has a monoclinic crystal structure belonging to the space group C2. nih.govresearchgate.net In this structure, the isolated Mg²⁺ cations are equatorially coordinated by four water molecules, with two perchlorate tetrahedra located at the apices. nih.govresearchgate.net

Further heating to approximately 423 K drives off two more water molecules, leading to the formation of the dihydrate (Mg(ClO₄)₂·2H₂O). nih.govresearchgate.net This phase transition is marked by another change in crystal structure, resulting in a monoclinic system with the space group C2/m. nih.govresearchgate.net A significant structural rearrangement occurs where the previously isolated polyhedra bridge together, forming double corner-sharing chains of octahedra. nih.govusra.eduresearchgate.net

The final step in the dehydration pathway is the transformation to the anhydrous form (Mg(ClO₄)₂). This involves the removal of the remaining two water molecules and results in an orthorhombic framework where each magnesium ion is coordinated by six perchlorate groups, creating a three-dimensional structure. usra.edu It is important to note that the X-ray powder diffraction patterns for the anhydrous, dihydrate, tetrahydrate, and hexahydrate forms are all distinct, confirming their unique crystal structures. gfschemicals.com

Table 1: Structural Transformations during this compound Dehydration

| Hydrate Form | Formula | Crystal System | Space Group | Dehydration Temperature (approx.) | Key Structural Features |

|---|---|---|---|---|---|

| Hexahydrate | Mg(ClO₄)₂·6H₂O | Orthorhombic | Pmn2₁ | - | Mg²⁺ octahedrally coordinated by 6 H₂O molecules. usra.edu |

| Tetrahydrate | Mg(ClO₄)₂·4H₂O | Monoclinic | C2 | 348 K | Mg²⁺ equatorially coordinated by 4 H₂O and 2 [ClO₄]⁻ tetrahedra. nih.govresearchgate.net |

| Dihydrate | Mg(ClO₄)₂·2H₂O | Monoclinic | C2/m | 423 K | Double corner-sharing chains of octahedra and polyhedra. nih.govusra.eduresearchgate.net |

| Anhydrous | Mg(ClO₄)₂ | Orthorhombic | - | >423 K | 3D framework with Mg²⁺ coordinated by 6 [ClO₄]⁻ groups. usra.edu |

Thermal Analysis Techniques (DSC-TGA) for Phase Transition Studies

Thermal analysis techniques, such as Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA), are indispensable for studying the phase transitions of this compound. psu.edu TGA measures the change in mass of a sample as a function of temperature, while DSC measures the heat flow into or out of a sample, allowing for the detection of endothermic and exothermic processes. psu.eduyoutube.com

When this compound hexahydrate is heated, TGA reveals a stepwise mass loss corresponding to the sequential removal of water molecules. These mass loss events are directly correlated with endothermic peaks observed in the DSC curve, as the evaporation of water is an energy-requiring process (vaporization). nasa.gov

Studies have shown that the dehydration of Mg(ClO₄)₂·6H₂O occurs in distinct stages. usra.edunasa.gov For instance, heating in a nitrogen atmosphere shows endotherms corresponding to the loss of water molecules to form the tetrahydrate, dihydrate, and finally the anhydrous phase. usra.edu One study identified three stages of dehydration with endothermic peaks at approximately 130°C, 150°C, and 230°C, corresponding to the loss of 2, 4, and 6 water molecules, respectively. usra.edu Another analysis reported water evolution at onset temperatures of 85°C, 155°C, and 195°C, each associated with a well-defined endothermic peak. nasa.gov The precise temperatures can vary depending on factors like heating rate and atmospheric conditions. nih.gov

The combination of DSC and TGA (often performed simultaneously using a SDT or TGA-DSC instrument) provides a comprehensive picture of the dehydration process. The TGA curve quantifies the amount of water lost at each step, confirming the stoichiometry of the hydrate phases, while the DSC curve indicates the temperature at which these transitions occur and the energy associated with them. youtube.com At higher temperatures, around 435°C, a strong exothermic reaction is observed, which corresponds to the decomposition of the anhydrous this compound into magnesium oxide (MgO), chlorine species, and oxygen. nasa.gov

Table 2: Thermal Analysis Data for this compound Dehydration

| Dehydration Step | Onset Temperature Range (°C) | TGA Observation | DSC Observation | Corresponding Transition |

|---|---|---|---|---|

| 1 | 85 - 130 | Initial mass loss | Endothermic Peak | Mg(ClO₄)₂·6H₂O → Mg(ClO₄)₂·4H₂O + 2H₂O |

| 2 | 150 - 155 | Second mass loss | Endothermic Peak | Mg(ClO₄)₂·4H₂O → Mg(ClO₄)₂·2H₂O + 2H₂O |

| 3 | 195 - 230 | Final mass loss (hydration water) | Endothermic Peak | Mg(ClO₄)₂·2H₂O → Mg(ClO₄)₂ + 2H₂O |

| 4 | ~435 | Mass loss due to decomposition | Strong Exothermic Peak | Mg(ClO₄)₂ → MgO + Cl₂ + O₂ (Decomposition) nasa.gov |

Advanced Synthetic Methodologies for Magnesium Perchlorate and Its Derivatives

Controlled Synthesis of Hydrated and Anhydrous Forms

The synthesis of magnesium perchlorate (B79767) can be controlled to produce either hydrated or anhydrous forms, depending on the desired application. The hydrated forms, particularly the hexahydrate (Mg(ClO₄)₂·6H₂O), often serve as the precursor to the anhydrous salt.

Several methods exist for producing aqueous solutions of magnesium perchlorate. One common laboratory and commercial technique involves the reaction of magnesium carbonate with perchloric acid. google.comgfschemicals.com In this process, concentrated perchloric acid is carefully added to an aqueous slurry containing an excess of magnesium carbonate, leading to the formation of this compound and carbon dioxide gas. google.com A method to produce a high-purity product involves the reaction of magnesium metal particles with water, activated by a small amount of perchloric acid, to form a highly dispersed aqueous slurry of hydrated magnesium oxide. google.com Subsequently, concentrated perchloric acid is added at a controlled rate to this slurry with vigorous agitation to yield an aqueous solution of this compound. google.com

Electrochemical synthesis offers another route. This compound can be prepared by the anodic oxidation of magnesium chlorate (B79027). gfschemicals.comresearchgate.net This process, employing a platinum anode and a rotating stainless steel cathode, can achieve a maximum current efficiency of 65–72%. researchgate.net

The production of anhydrous this compound from its hydrated forms is a critical step for applications requiring a potent desiccant or a water-free electrolyte component. The most common precursor, this compound hexahydrate, can be dehydrated through controlled heating under vacuum. gfschemicals.com Experimental studies on the thermal behavior of the hexahydrate show that it undergoes a series of dehydration steps to form lower hydrates (e.g., dihydrate) before becoming fully anhydrous. gfschemicals.comusra.edu The complete dehydration to the anhydrous form results in an orthorhombic crystal structure where each magnesium ion is coordinated by six perchlorate tetrahedra. usra.edu The stability and existence of various intermediate hydrates, such as the triaquated form, have been identified during vacuum dehydration processes. gfschemicals.com

Fabrication of this compound-Doped Polymeric Materials

This compound is a favored doping salt for creating ion-conducting polymer electrolytes, which are essential for the development of solid-state magnesium batteries. These materials are typically fabricated using techniques such as solution casting or by incorporating the salt into conducting polymers.

Solution casting is a widely used and versatile method for preparing this compound-doped polymer electrolyte films. The general procedure involves dissolving a host polymer and this compound salt in a suitable solvent to create a homogenous solution. This solution is then poured into a petri dish or onto a flat surface and the solvent is allowed to evaporate slowly, leaving behind a self-supporting, flexible polymer film. researchgate.netscispace.comjmu.edu

The choice of polymer and solvent is crucial to the properties of the final electrolyte. Researchers have successfully fabricated films using a variety of polymers, including blends of polyvinyl alcohol (PVA) and polyacrylonitrile (B21495) (PAN) dissolved in dimethylformamide (DMF). researchgate.netepa.gov In one study, a blend of 92.5% PVA and 7.5% PAN was doped with varying concentrations of this compound. The resulting film with 0.25 molar mass percentage of Mg(ClO₄)₂ exhibited the highest ionic conductivity of 2.96 x 10⁻⁴ S/cm at room temperature. researchgate.netepa.gov

Biodegradable polymers have also been explored. For instance, films made from kappa-carrageenan doped with this compound have been prepared using the solution casting method. jmu.edu A composition of 1 gram of kappa-carrageenan with 0.5 molar weight percentage of Mg(ClO₄)₂ yielded a high ionic conductivity of 6.28 × 10⁻³ S/cm at room temperature. jmu.edu

The data below summarizes research findings for various polymer systems doped with this compound using the solution casting technique.

Interactive Table: Properties of this compound Doped Polymer Electrolytes via Solution Casting

| Host Polymer(s) | Solvent | Max. Ionic Conductivity (S/cm) | Mg(ClO₄)₂ Concentration at Max. Conductivity | Reference |

|---|---|---|---|---|

| Polyvinyl alcohol (PVA) / Polyacrylonitrile (PAN) | DMF | 2.96 x 10⁻⁴ | 0.25 m.m.% | researchgate.net, epa.gov |

| Kappa-Carrageenan (K-C) | Distilled Water | 6.28 x 10⁻³ | 0.5 Mwt% | jmu.edu |

| PVC-g-PMMA / PMMA | THF | 4.42 x 10⁻⁴ | 40 wt.% | scispace.com |

Conducting polymers, such as polyaniline (PANI), can be doped with this compound to enhance their electrical properties. The synthesis of these materials often begins with the chemical oxidative polymerization of a monomer, like aniline (B41778). researchgate.netresearchgate.netpw.edu.pl In a typical process, aniline is polymerized in an acidic medium using a chemical oxidant such as ammonium (B1175870) persulfate or potassium dichromate. researchgate.netresearchgate.net This results in the emeraldine (B8112657) salt form of polyaniline, which is electrically conducting.

Following polymerization, the conducting polymer can be doped with this compound. This is typically achieved by dissolving the synthesized PANI and the Mg(ClO₄)₂ salt in a solvent like aqueous tetrahydrofuran (B95107) (THF). researchgate.net To create mechanically stable and processable materials, the doped PANI is often blended with a bulk polymer like polyvinyl chloride (PVC). researchgate.netresearchgate.net These blends can then be formed into self-supported films. Spectroscopic studies, such as Fourier-transform infrared spectroscopy (FTIR), confirm the interaction between the this compound dopant ions and the π-conjugated system of the polyaniline chain. researchgate.net The introduction of the dopant induces structural and morphological changes in the polymer matrix, which can be observed through techniques like Scanning Electron Microscopy (SEM). researchgate.net

Preparation of Quasi-Solid Electrolyte Systems

Quasi-solid electrolytes, particularly gel polymer electrolytes (GPEs), bridge the gap between liquid and solid electrolytes by offering high ionic conductivity while maintaining a solid-like structure. These systems are typically prepared by incorporating a liquid plasticizer into a polymer-salt matrix.

The fabrication of a this compound-based GPE can be achieved using the solution casting method. scispace.com In one example, a graft copolymer (PVC-g-PMMA) was mixed with polymethyl methacrylate (B99206) (PMMA), plasticizers such as propylene (B89431) carbonate (PC) and dioctyl phthalate (B1215562) (DOP), and various amounts of this compound in tetrahydrofuran (THF). scispace.com After stirring to form a homogenous solution, it was cast and the solvent evaporated. scispace.com The resulting gel polymer blend electrolytes (GPBEs) are flexible and exhibit good thermal stability up to 100°C. scispace.com The ionic conductivity of these gel electrolytes increases with the concentration of this compound, reaching up to 4.42 x 10⁻⁴ S/cm for a salt content of 40 wt.%. scispace.com The plasticizers help to create an amorphous structure within the polymer matrix, facilitating ion mobility and enhancing conductivity.

Spectroscopic and Computational Investigations of Magnesium Perchlorate

Vibrational Spectroscopy for Structural and Interaction Analysis

Vibrational spectroscopy serves as a powerful tool for examining the molecular structure and interactions of magnesium perchlorate (B79767) in various environments. Techniques such as FT-Raman and Fourier Transform Infrared (FTIR) spectroscopy provide detailed insights into ionic association, solvation, and material characteristics by probing the vibrational modes of the constituent ions and surrounding solvent molecules.

FT-Raman spectroscopy has been effectively employed to analyze the behavior of magnesium perchlorate in solutions, particularly concerning ion-ion and ion-solvent interactions. Studies of this compound in acrylonitrile (B1666552) have utilized this technique to explore these phenomena in detail. rsc.org

Analysis of the ν(C≡N) stretching region of acrylonitrile reveals new bands when this compound is introduced, corresponding to solvent molecules that are bound to the Mg²⁺ cation. rsc.org Deconvolution of these bands allows for the determination of the solvation number, which has been calculated to be six for the magnesium cation at infinite dilution. rsc.org

Furthermore, the symmetric stretching band (ν₁) of the perchlorate anion (ClO₄⁻) offers significant information about ionic association. In this compound solutions, the analysis of this band indicates the presence of only a single type of associated species. rsc.org This suggests a more straightforward association behavior compared to other divalent cations like calcium, which can show multiple associated forms in the same solvent. rsc.org The structure and stoichiometry of these coordination species are critical to understanding the solution chemistry of this compound.

FTIR spectroscopy is a fundamental technique for the characterization of this compound, especially in its hydrated forms. The spectra are often dominated by features related to water molecules and the perchlorate anion. nih.gov

The perchlorate ion (ClO₄⁻), having a tetrahedral geometry, exhibits specific infrared-active vibrational modes. researchgate.net The asymmetric stretching vibration (ν₃) and the asymmetric bending vibration (ν₄) are the primary IR-active modes. researchgate.net For this compound, the symmetric stretch (ν₁) has been observed as a doublet, which can be an indication of symmetry lowering in the crystal lattice. nih.gov

Hydrated forms of this compound show distinct IR bands corresponding to water molecules. nih.gov The presence and position of these bands can vary with the level of hydration and the polarizing power of the cation. nih.gov For instance, a band observed around 3254 cm⁻¹ in Mg²⁺ perchlorate is attributed to water vibrations and is influenced by the cation's polarization effect. nih.gov

The table below summarizes key vibrational bands observed for this compound in FTIR spectroscopy.

| Vibrational Mode | Wavenumber (cm⁻¹) | Assignment | Reference |

| H₂O Stretching | ~3254 | H₂O molecule vibration influenced by Mg²⁺ | nih.gov |

| Perchlorate Asymmetric Stretch (ν₃) | 1050-1150 | Triply degenerate stretching vibration | researchgate.net |

| Perchlorate Symmetric Stretch (ν₁) | 945 and 962 | Doublet, symmetric stretching vibration | nih.gov |

| Perchlorate Asymmetric Bend (ν₄) | 622 | Asymmetric bending vibration | nih.gov |

Nuclear Magnetic Resonance (NMR) Studies

Nuclear Magnetic Resonance (NMR) spectroscopy provides a detailed view of the local environment of atoms, making it an invaluable method for studying the physicochemical interactions and the influence of this compound on solvent structures.

Proton and ³⁵Cl NMR studies have been conducted to understand the solvation and ionic interactions of this compound in various solvent systems. In mixed acetone-water solutions, low-temperature proton NMR can distinguish between water molecules in the bulk ("free" water) and those in the solvation sphere of the Mg²⁺ ion ("bound" water). rsc.org

Research has successfully observed separate proton NMR signals for six distinct hydrated forms of the magnesium ion, from the monohydrate to the hexahydrate. rsc.org The study of signal intensities and their temperature dependence allows for estimations of thermodynamic parameters for the stepwise hydration of the magnesium ion. rsc.org Furthermore, spectral evidence from these studies points to the formation of an ion pair between Mg²⁺ and a single perchlorate anion, particularly in conditions where water is scarce. rsc.org In contrast to other metal perchlorates where the cation may form inner-sphere complexes with the perchlorate anion, X-ray and NMR studies of aqueous this compound solutions confirm no such complex formation for Mg(II). researchgate.net

This compound has a profound effect on the structure and dynamics of water. Neutron total scattering experiments, combined with isotopic substitution and computational modeling, have shown that the salt significantly disrupts the hydrogen-bonding network of water. nih.gov In a concentrated this compound solution, the effect on water structure is so drastic that it eliminates the second peak in the oxygen-oxygen radial distribution function, a hallmark of the tetrahedral arrangement in pure water. nih.gov This disruption is described as creating a "highly compressed" water structure, analogous to the pressure required to form high-pressure ice phases like Ice VII. nih.gov

The Mg²⁺ ion is strongly hydrated, coordinating with approximately six water molecules in an octahedral arrangement at a distance of about 2.2 Å. nih.gov The hydrogen atoms of these coordinated water molecules point away from the cation. nih.gov Low-temperature NMR studies in acetone-water mixtures corroborate the stability of the hexahydrated magnesium ion, finding no evidence for a change in its solvation number of 6.0 ± 0.4 even with increasing acetone (B3395972) concentration. rsc.org

Computational Chemistry Approaches

Computational chemistry provides molecular-level insights that complement experimental spectroscopic data. For this compound systems, these methods are used to model solvation structures, interaction energies, and dynamics.

One powerful approach combines experimental data from neutron scattering with a computational modeling technique known as Empirical Potential Structural Refinement (EPSR). nih.gov This method has been used to refine the atomic-scale structure of concentrated this compound solutions, revealing a high degree of charge ordering where water molecules mediate the interaction between the highly solvated magnesium cations and the perchlorate anions. nih.gov The simulations showed that each Mg²⁺ ion is surrounded by about six water molecules, while also showing a pronounced correlation with approximately 5.8 perchlorate ions at a greater distance. nih.gov

Quantum chemical calculations, such as those using Density Functional Theory (DFT), are also employed to study these systems. For example, geometry optimizations using methods like B3LYP have been applied to investigate the solvation of the perchlorate anion in various solvents, providing details on the interaction motifs between the anion and solvent molecules. dntb.gov.ua For magnesium-containing systems, molecular dynamics (MD) and DFT have been used to investigate the reversible solvation process of Mg²⁺ ions on the surface of magnesium oxide, demonstrating the formation of octahedral [Mg(H₂O)₆]²⁺ solvated species, which is analogous to the solvation structure in perchlorate solutions. acs.org These computational approaches are crucial for interpreting experimental results and providing a predictive framework for the behavior of ions in solution.

Density Functional Theory (DFT) for Electronic Structure and Vibrational Frequencies

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. youtube.comaps.org It is a workhorse in computational materials science, allowing for the calculation of various properties, including vibrational frequencies. youtube.commdpi.com DFT calculations have been employed to study the properties of magnesium-containing compounds, providing insights into their structure and thermodynamics. rsc.orgresearchgate.net The theory maps the complex many-electron problem onto a simpler system of non-interacting electrons moving in an effective potential. youtube.com This approach enables the calculation of wavenumbers and intensities of normal oscillations in crystals. mdpi.comresearchgate.net For instance, in studies of carbonates, DFT has been used to establish linear dependencies between vibrational modes and the radius and mass of the metal cation. mdpi.com

In the context of this compound, DFT can be utilized to predict its vibrational spectra. The accuracy of these predictions can be enhanced by calibrating the frequency scale with experimental data, such as that obtained from inelastic nuclear scattering. uni-augsburg.de This combined approach allows for a more precise understanding of the lattice and intramolecular vibrational modes.

Table 1: Representative DFT-Calculated Vibrational Frequencies for Metal Carbonates

| Compound | Structure | Vibrational Mode (Symmetry) | Calculated Wavenumber (cm⁻¹) |

|---|---|---|---|

| MgCO₃ | Calcite | Lattice (Eg) | 323 |

| CaCO₃ | Calcite | Lattice (Eg) | 275 |

| ZnCO₃ | Calcite | Lattice (Eg) | 310 |

| CdCO₃ | Calcite | Lattice (Eg) | 258 |

This table is based on data from a study on carbonates and is for illustrative purposes to show the application of DFT in calculating vibrational frequencies. mdpi.com

Molecular Dynamics Simulations for Solute-Solvent Interactions

Molecular Dynamics (MD) simulations are a computational method used to study the physical movements of atoms and molecules. nih.govresearchgate.net These simulations are particularly valuable for understanding solute-solvent interactions, which are crucial for properties like solubility. nih.gov In the case of this compound solutions, MD simulations can reveal the nature of ion pairing and the structure of water molecules surrounding the magnesium and perchlorate ions. nih.gov

Studies have shown that in magnesium salt solutions, solvent-shared ion pairs (SIPs) can exist at interfaces, where a layer of water molecules separates the cation and anion. nih.gov These SIPs can play a significant role in determining the electric field at the air-aqueous interface. nih.gov MD simulations, often paired with techniques like sum frequency generation spectroscopy, provide detailed insights into the distribution and orientation of ions and water molecules at such interfaces. nih.govresearchgate.net

Empirical Potential Structure Refinement (EPSR) for Atomic Scale Structure

Empirical Potential Structure Refinement (EPSR) is a powerful computational technique for building three-dimensional models of disordered materials that are consistent with diffraction data. ill.frstfc.ac.ukoxfordneutronschool.org It combines experimental scattering data (from neutron or X-ray diffraction) with a reference potential energy function to generate a detailed atomic-scale model of the system. ill.frstfc.ac.uk

EPSR has been instrumental in studying the structure of this compound aqueous solutions, particularly in the context of understanding the behavior of water on Mars, where perchlorate salts have been discovered. jmu.eduleeds.ac.uk By combining neutron diffraction data with EPSR, researchers have found that the tetrahedral structure of water is significantly perturbed in concentrated this compound solutions. jmu.eduleeds.ac.uk The Mg²⁺ and ClO₄⁻ ions appear to be charge-ordered, confining the water molecules and preventing ice formation at low temperatures. jmu.eduleeds.ac.uk This method allows for the exploration of possible atomic distribution functions that are consistent with the measured diffraction patterns. aps.org

Advanced Spectroscopic Techniques

Spectroscopy is a fundamental tool for probing the properties of materials by studying the interaction between matter and electromagnetic radiation. utwente.nl Various advanced spectroscopic techniques have been applied to investigate this compound.

Visible and Near-Infrared (VNIR/NIR) Spectroscopy in Mineral Identification

Visible and Near-Infrared (VNIR/NIR) spectroscopy is widely used for mineral identification, as many minerals exhibit characteristic spectral features in the 350 to 2500 nm wavelength range. squarespace.comyoutube.com For hydrated minerals like this compound, the VNIR spectra are dominated by absorption bands related to water molecules. nih.gov These bands occur at specific wavelengths and their positions can be sensitive to the cation present. nih.gov

The identification of minerals using VNIR spectroscopy relies on comparing the measured spectrum to a library of known mineral spectra. youtube.com The spectral features, such as the position and depth of absorption bands, can provide information about the mineral's composition, crystallinity, and water content. youtube.com For instance, absorptions around 0.7 µm and 2.7–3 µm are indicative of hydrated minerals. nasa.gov While the abundance of perchlorates on Mars might be too low for direct orbital detection, VNIR imagers on rovers could potentially identify them. nih.gov

Table 2: Key VNIR/NIR Absorption Bands for Perchlorates

| Wavelength Range (µm) | Assignment |

|---|---|

| 0.978–1.01 | H₂O bands |

| 1.17–1.19 | H₂O bands |

| 1.42–1.48 | H₂O bands |

| 1.93–1.99 | H₂O bands |

| 2.40–2.45 | H₂O bands |

This table is based on data from a study on the spectral properties of various perchlorate salts. nih.gov

Neutron Diffraction for Probing Water Structure

Neutron diffraction is a powerful technique for determining the structure of materials at the atomic level, particularly for locating light atoms like hydrogen. nih.govresearchgate.net This makes it exceptionally well-suited for studying the structure of water in hydrated crystals and aqueous solutions. jmu.edunih.govresearchgate.net

In the study of this compound solutions, neutron diffraction, combined with isotopic labeling (H/D substitution), has provided unprecedented detail about the arrangement of water molecules. jmu.eduleeds.ac.uk These experiments have revealed that the presence of this compound dramatically alters the normal structure of water, creating a highly compressed and ordered arrangement. jmu.eduleeds.ac.uk This structural change is equivalent to subjecting pure water to extremely high pressures. jmu.eduleeds.ac.uk Such detailed structural information is crucial for understanding the unique properties of these solutions, such as their low freezing points and high deliquescence. jmu.eduleeds.ac.uk

Catalytic Roles of Magnesium Perchlorate in Organic Transformations

Magnesium Perchlorate (B79767) as a Lewis Acid Catalyst

Magnesium perchlorate functions as a potent Lewis acid, a substance that can accept an electron pair. This property allows it to catalyze a range of reactions by coordinating to electron-rich atoms, typically oxygen or nitrogen, in organic molecules. This coordination enhances the electrophilicity of the substrate, making it more susceptible to nucleophilic attack. The effectiveness of this compound as a Lewis acid is demonstrated in various synthetic methodologies, including the synthesis of 1,4-dihydropyridines and the Knoevenagel condensation. jmu.eduorganic-chemistry.org In the synthesis of 1,4-dihydropyridines, for instance, Mg(ClO₄)₂ catalyzes the Michael addition of β-enaminoesters or β-enaminoketones to α,β-unsaturated aldehydes, leading to the desired products in high yields with minimal byproduct formation, outperforming other metal perchlorates like those of zinc and lithium. jmu.edu

The catalytic activity of magnesium compounds is influenced by the counter-anion, with the perchlorate ion often rendering the magnesium center more Lewis acidic and, consequently, a more effective catalyst. sigmaaldrich.com This enhanced acidity is thought to be a key factor in its ability to promote reactions that are sluggish with other catalysts. researchgate.net

Promotion of Cycloaddition Reactions

This compound has proven to be a valuable catalyst in promoting cycloaddition reactions, which are fundamental processes for the construction of cyclic compounds. Its role is particularly notable in the Diels-Alder reaction and the Ferrier glycosylation.

The Diels-Alder reaction, a [4+2] cycloaddition, is a powerful tool for forming six-membered rings. This compound has been shown to catalyze this reaction, particularly in cases involving electron-rich dienes and electron-poor dienophiles. acs.orgewha.ac.kr Research has indicated that in the Diels-Alder reaction of anthracenes with p-benzoquinone derivatives, the catalytic effect of this compound stems from its ability to facilitate an electron transfer from the diene to the dienophile. acs.org The Mg²⁺ ion coordinates to the p-benzoquinone derivative, increasing its electron-accepting ability and thereby promoting the initial electron transfer that leads to the cycloaddition product. acs.orgewha.ac.kr

Furthermore, this compound has been employed as a Lewis acid catalyst in asymmetric Diels-Alder reactions. For example, the reaction of a chiral 2-oxazolinone as a dienophile can be effectively catalyzed by Mg(ClO₄)₂, resulting in high stereochemical selectivity and yield of the product. The acceleration of the Diels-Alder reaction between 9,10-dimethylanthracene (B165754) and acrylonitrile (B1666552) in the presence of this compound is significantly higher than that observed with lithium perchlorate, highlighting its superior catalytic activity. researchgate.net

Table 1: Effect of Various Catalysts on the Diels-Alder Reaction of 9,10-dimethylanthracene with Acrylonitrile

| Catalyst | Relative Acceleration Factor |

| None | 1 |

| LiClO₄ | 18 |

| Mg(ClO₄)₂ | 160 |

| GaCl₃ | 59,000 |

| Data sourced from a comparative study on salt effects in Diels-Alder reactions. researchgate.net |

The Ferrier glycosylation is a crucial reaction in carbohydrate chemistry for the synthesis of 2,3-unsaturated glycosides. This compound has been identified as a highly efficient and versatile catalyst for this transformation. researchgate.net It effectively promotes the reaction of 3,4,6-tri-O-acetyl-D-glucal with a variety of nucleophiles, including alcohols, thiols, and silyl (B83357) nucleophiles such as trimethylsilyl (B98337) azide, allyltrimethylsilane, and trimethylsilyl cyanide. researchgate.net These reactions proceed smoothly at room temperature in acetonitrile, affording the corresponding 2,3-unsaturated glycosides in excellent yields and with high α-selectivity. researchgate.net The advantages of using this compound in this context include mild reaction conditions, operational simplicity, high yields, and short reaction times, making it an economically viable and practical catalyst. researchgate.net The introduction of the perchlorate salt is believed to enhance the Lewis acidity of the metal, which facilitates the abstraction of the acetoxy group from the glycal donor, thereby promoting the reaction. researchgate.net

Table 2: this compound Catalyzed Ferrier Glycosylation of 3,4,6-tri-O-acetyl-D-glucal

| Nucleophile | Product | Yield (%) | α:β Selectivity |

| Methanol | 2,3-Unsaturated methyl glycoside | 92 | 85:15 |

| Phenol | 2,3-Unsaturated phenyl glycoside | 90 | 90:10 |

| Thiophenol | 2,3-Unsaturated thiophenyl glycoside | 88 | 88:12 |

| Trimethylsilyl azide | 2,3-Unsaturated glycosyl azide | 95 | 92:8 |

| Allyltrimethylsilane | 2,3-Unsaturated allyl glycoside | 94 | 93:7 |

| Trimethylsilyl cyanide | 2,3-Unsaturated glycosyl cyanide | 91 | 91:9 |

| Representative data compiled from studies on Ferrier glycosylation. researchgate.net |

Catalysis in Heteroatom Functionalization

This compound also plays a significant role in reactions that involve the formation of bonds to heteroatoms like nitrogen and phosphorus.

α-Aminophosphonates are important phosphorus analogs of α-amino acids with diverse biological activities. This compound has been reported as an extremely efficient catalyst for their synthesis via the Kabachnik-Fields reaction, a one-pot, three-component reaction of an amine, a carbonyl compound (aldehyde or ketone), and a di- or trialkyl phosphite (B83602). sigmaaldrich.com This reaction often proceeds under solvent-free conditions, affording the desired α-aminophosphonates in high yields and with short reaction times. sigmaaldrich.com The catalytic activity of this compound in this transformation is superior to other metal perchlorates and metal triflates. sigmaaldrich.com It is suggested that the reaction may proceed through a true three-component pathway, where the this compound simultaneously activates the carbonyl compound, the amine, and the phosphite in the transition state, as no intermediate formation of an imine or α-hydroxy phosphonate (B1237965) is typically observed. sigmaaldrich.com

Table 3: this compound Catalyzed Synthesis of α-Aminophosphonates

| Aldehyde/Ketone | Amine | Phosphite | Conditions | Yield (%) |

| Benzaldehyde | Aniline (B41778) | Trimethyl phosphite | Neat, rt, 15 min | 95 |

| 4-Chlorobenzaldehyde | Aniline | Trimethyl phosphite | Neat, rt, 20 min | 96 |

| Cyclohexanone | Aniline | Trimethyl phosphite | Neat, 50°C, 2 h | 85 |

| Acetophenone | Aniline | Trimethyl phosphite | Neat, 80°C, 6 h | 82 |

| Data based on studies of the Kabachnik-Fields reaction. sigmaaldrich.com |

The formation of imines and phenylhydrazones through the condensation of carbonyl compounds with amines and phenylhydrazine, respectively, is a fundamental reaction in organic synthesis. This compound has been established as an efficient catalyst for this process. jmu.eduias.ac.inresearchgate.net It facilitates the reaction at room temperature in short reaction times, leading to high yields of the corresponding imines and phenylhydrazones. jmu.eduias.ac.in A key advantage of using this compound is its effectiveness in promoting the condensation of less electrophilic carbonyl compounds with poorly nucleophilic amines, a transformation that can be challenging with other methods. jmu.eduias.ac.in The Lewis acidic nature of Mg(ClO₄)₂ is crucial for activating the carbonyl group, thereby facilitating the nucleophilic attack by the amine and the subsequent dehydration to form the C=N double bond. researchgate.net

Ring-Opening Reactions of Epoxides with Amines

This compound has been identified as a highly effective catalyst for the ring-opening of epoxides with amines, a crucial reaction for synthesizing β-amino alcohols. researchgate.net These products are valuable building blocks for biologically active compounds and chiral auxiliaries. rsc.org The catalytic process is notable for its efficiency under solvent-free conditions at room temperature. researchgate.net

Research has demonstrated that commercially available this compound can catalyze the reaction between various epoxides and a range of primary and secondary amines. researchgate.net The protocol is particularly effective, even with less nucleophilic amines like diphenylamine. researchgate.net The reaction generally proceeds with high yields and excellent chemo-, regio-, and stereoselectivity. nih.gov

In the case of unsymmetrical epoxides, such as styrene (B11656) oxide, the regioselectivity of the nucleophilic attack is influenced by the nature of the amine. nih.gov Aromatic amines tend to attack the benzylic carbon, while aliphatic amines preferentially attack the terminal carbon of the epoxide ring. nih.gov When compared to other metal perchlorates, this compound is among the effective catalysts for this transformation. rsc.orgnih.gov The general efficiency of metal perchlorates in this reaction highlights the significant role of the perchlorate anion in modulating the catalytic activity of the metal center. nih.gov

Table 1: this compound Catalyzed Ring-Opening of Epoxides with Amines Reaction Conditions: Solvent-free, Room Temperature.

| Epoxide | Amine | Product (β-Amino Alcohol) | Reference |

| Styrene Oxide | Aniline | 2-Anilino-2-phenylethanol | researchgate.net |

| Cyclohexene Oxide | Morpholine | 2-Morpholinocyclohexanol | researchgate.net |

| Propylene (B89431) Oxide | Piperidine | 1-(Piperidin-1-yl)propan-2-ol | researchgate.net |

| Glycidyl Phenyl Ether | Diphenylamine | 1-(Diphenylamino)-3-phenoxypropan-2-ol | researchgate.net |

Acylation of Alcohols

The acylation of alcohols is a fundamental protection strategy in organic synthesis. This compound has proven to be a powerful catalyst for this transformation, enabling the quantitative acylation of a wide array of functionalized alcohols. nih.gov The process is efficient even with trace amounts of the catalyst (as low as 0.1 to 1 mol%), utilizing anhydrides as the acylating agent. nih.gov

A key advantage of this method is its operation under mild, solvent-free conditions at room temperature, which aligns with the principles of green chemistry. nih.gov The reaction times are typically short, and the methodology is effective even for deactivated substrates. nih.gov Furthermore, the catalytic system exhibits excellent chemoselectivity. For instance, in substrates containing both hydroxyl and amino groups, the amino group is preferentially acetylated without any competing C-acylation. nih.gov

Table 2: Acylation of Various Alcohols using Acetic Anhydride Catalyzed by Mg(ClO₄)₂ Reaction Conditions: Solvent-free, Room Temperature.

| Alcohol | Catalyst Loading (mol%) | Time (min) | Yield (%) | Reference |

| Benzyl alcohol | 0.1 | 5 | 98 | nih.gov |

| 1-Octanol | 0.5 | 10 | 97 | nih.gov |

| Cyclohexanol | 0.5 | 10 | 99 | nih.gov |

| Menthol | 1.0 | 20 | 95 | nih.gov |

| 4-Nitrobenzyl alcohol | 0.2 | 8 | 98 | nih.gov |

Catalysis in Multicomponent Reactions

Synthesis of Spiro[4H-pyran-oxindole] Derivatives

This compound serves as an efficient catalyst in the multicomponent synthesis of spiro[4H-pyran-oxindole] derivatives. This class of compounds is of significant interest due to their presence in various biologically active molecules and their application in medicinal chemistry.

A simple and effective method involves a three-component reaction between isatins, a nitrile-containing active methylene (B1212753) compound (like malononitrile (B47326) or ethyl cyanoacetate), and a 1,3-dicarbonyl compound. The reaction proceeds smoothly in the presence of a catalytic amount of this compound within a 50% aqueous ethanol (B145695) medium. This approach is valued for its operational simplicity, efficiency, and the use of a more environmentally benign solvent system.

Table 3: Three-Component Synthesis of Spiro[4H-pyran-oxindole] Derivatives Catalyzed by Mg(ClO₄)₂

| Isatin Derivative | Active Methylene Cmpd. | 1,3-Dicarbonyl Cmpd. | Yield (%) | Reference |

| Isatin | Malononitrile | Acetylacetone | 92 | |

| N-Methylisatin | Malononitrile | Ethyl acetoacetate | 90 | |

| 5-Bromoisatin | Ethyl cyanoacetate | Acetylacetone | 88 | |

| Isatin | Malononitrile | Dimedone | 94 |

Biginelli Condensation for Tetrahydropyrimidin-2-ones

The Biginelli reaction is a well-known multicomponent condensation used to synthesize 3,4-dihydropyrimidin-2(1H)-ones (DHPMs), which have a wide range of pharmacological properties. The reaction typically involves the acid-catalyzed condensation of an aldehyde, a β-ketoester, and urea (B33335) or thiourea. While a vast number of catalysts have been explored for this transformation, including various Lewis acids and ionic liquids, specific research detailing the use of this compound as the primary catalyst for this reaction is not prominently featured in the literature. However, other perchlorate salts, such as lithium perchlorate (LiClO₄), have been reported to catalyze the Biginelli reaction.

Stereoselective Transformations Catalyzed by this compound (e.g., Cyclopentafullerene Synthesis)

This compound plays a crucial role in promoting stereoselective transformations, most notably in the synthesis of complex fullerene derivatives. Research has shown that Mg(ClO₄)₂ can mediate or co-catalyze the facile, one-step synthesis of rare amino-substituted cyclopentafullerenes.

This transformation involves the reaction offullerene with cinnamaldehydes and amines, promoted by a this compound/ferric perchlorate system under air conditions, affording products in moderate to good yields. A key feature of this method is the high degree of stereoselectivity. When secondary amines are used, N,N-disubstituted cyclopentafullerenes are produced exclusively as cis isomers. In reactions with arylamines, N-monosubstituted cyclopentafullerenes are formed, with a strong preference for the cis isomer as the major product. The resulting N-monosubstituted cyclopentafullerenes can be further functionalized, demonstrating the synthetic utility of this catalytic system.

In a related transformation, this compound alone mediates the reaction offullerene with various aldehydes and triethylamine, again producing cyclopentafullerenes with high stereoselectivity.

Table 4: Mg(ClO₄)₂-Promoted Stereoselective Synthesis of Cyclopentafullerenes

| Fullerene | Aldehyde | Amine | Catalyst System | Major Product Stereochemistry | Reference |

| Fullerene | Cinnamaldehyde | 4-Methylaniline | Mg(ClO₄)₂/Fe(ClO₄)₃ | cis | |

| Fullerene | 4-Chlorocinnamaldehyde | Aniline | Mg(ClO₄)₂/Fe(ClO₄)₃ | cis | |

| Fullerene | Cinnamaldehyde | Pyrrolidine | Mg(ClO₄)₂/Fe(ClO₄)₃ | cis | |

| Fullerene | 4-Bromobenzaldehyde | Triethylamine | Mg(ClO₄)₂ | High |

Role in Polymerization Processes

The role of this compound in polymerization is primarily associated with its use as a dopant to modify the properties of existing polymers rather than as a direct catalyst for polymerization reactions. In fact, for this compound, polymerization is generally considered "not pertinent".

However, studies have investigated the effects of doping polymer blends with this compound. For example, spectroscopic characterization of polyaniline-PVC films doped with Mg(ClO₄)₂ has been conducted. Such studies indicate that the introduction of the dopant leads to the presence of injected charge species within the polymer matrix. This modification of the polymer's electronic structure is crucial for potential applications in fabricating electronic devices. The analysis of these doped materials helps in understanding the structural and property changes, which is essential for developing new conducting polymeric materials.

Magnesium Perchlorate in Advanced Materials Science Applications

Desiccant Technologies and Moisture Management

Optimization of Moisture Absorption Capacity in Desiccant Materials

Anhydrous magnesium perchlorate (B79767) is distinguished by its remarkable moisture absorption capacity, which is several times greater than that of phosphorus pentoxide, another powerful drying agent. gfschemicals.com Research has demonstrated that anhydrous magnesium perchlorate can absorb nearly 60% of its own weight in moisture, a testament to its high efficiency. gfschemicals.com Unlike many other desiccants, it does not become sticky or form channels during use; instead, it contracts in volume as it absorbs moisture. gfschemicals.com

The absorption process involves the formation of various hydrates, with this compound hexahydrate (Mg(ClO₄)₂·6H₂O) being a key form. usra.edu The efficiency of this compound as a desiccant is such that it can effectively dehydrate its own hexahydrate form down to the dihydrate at 150°C, a task at which desiccants like silica (B1680970) gel are practically ineffective at similar temperatures. gfschemicals.com The material's ability to reduce water in gases to approximately 0.7 ppm (v/v) underscores its high dehydration efficiency. nih.gov

The following table provides a comparison of the residual moisture left by various desiccants after drying air at 30.5°C, illustrating the superior performance of anhydrous this compound.

Table 1: Comparative Efficiency of Various Drying Agents

| Desiccant Group | Residual Water (mg H₂O / L of air) | Representative Desiccants |

|---|---|---|

| Group 1 | 0.000 to 0.002 | Anhydrous this compound, Phosphorus Pentoxide, Anhydrous Barium Oxide |

| Group 2 | 0.01 to 0.02 | Potassium Hydroxide (B78521) (Sticks) |

| Group 3 | 0.02 to 0.03 | Silica Gel, this compound Trihydrate |

| Group 4 | 0.1 to 0.3 | Anhydrous Calcium Chloride, Sodium Hydroxide (Sticks), Anhydrous Copper Sulfate |

Data sourced from GFS Chemicals' "DEHYDRATION STUDIES". gfschemicals.com

Regeneration Kinetics and Efficiency of this compound Desiccants

A significant advantage of this compound is that it can be repeatedly recovered and reactivated. gfschemicals.com However, a fundamental principle of desiccants is that the more efficient the drying agent, the more difficult its regeneration. gfschemicals.com The regeneration of this compound requires carefully controlled conditions, specifically high temperatures and vacuum. gfschemicals.com